2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole
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Overview
Description
2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and a chlorofluorobenzoyl group
Scientific Research Applications
2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole typically involves multiple steps. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorofluorobenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro- N - (6- (2-chlorophenyl)- [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazol-3-yl)benzo [d]thiazol-2-amine
- 2-chloro-6-fluoroanisole
Uniqueness
Compared to similar compounds, 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c21-14-4-3-5-15(22)18(14)19(25)24-10-8-13(9-11-24)12-26-20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAICHAKVMHSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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